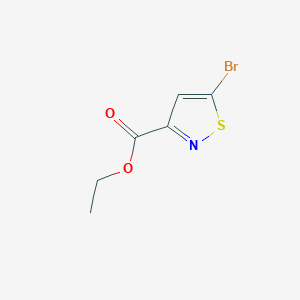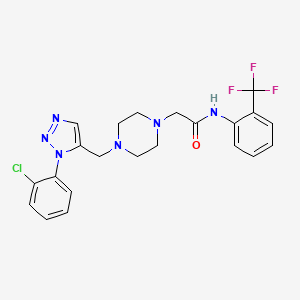
2-(4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-(4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, is a structurally complex molecule that may have potential applications in various fields, including pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the chemical and physical properties, synthesis, and potential uses of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted benzene derivatives with piperazine or its derivatives. For instance, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, yielding an 88.5% product . This suggests that the synthesis of our compound of interest might also involve a similar strategy, where a chlorophenyl-substituted precursor could be reacted with a piperazine derivative, followed by further functionalization to introduce the triazole and acetamide groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray powder diffraction, which provides information on the crystalline structure, including unit-cell parameters and Miller indices . Although the exact structure of our compound is not provided, we can infer that it likely exhibits a complex geometry due to the presence of multiple aromatic rings, a triazole moiety, and a piperazine ring, which may adopt a chair or boat conformation.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to form salts, as seen in the formation of a piperazin-1-ium cation in the presence of a picrate anion . This indicates that our compound may also form salts with appropriate counterions, which could influence its solubility and bioavailability. Additionally, the presence of functional groups such as the acetamide may allow for further chemical modifications or participate in hydrogen bonding, which can be crucial for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be deduced from their structural characteristics. For example, the presence of halogen substituents and a piperazine ring suggests that our compound may have moderate to high lipophilicity, which could affect its solubility in aqueous and organic solvents. The trifluoromethyl group may also contribute to the compound's acidity and electronic properties, potentially affecting its reactivity and interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
A study on a compound closely related to the specified chemical, part of the 1,2,4-triazole class, explored its potential as an antifungal agent. The study involved analyzing the solubility of this compound in different solvents, crucial for its biological efficacy and potential use in pharmaceutical applications, especially targeting fungal infections (Volkova, Levshin, & Perlovich, 2020).
Potential as Pesticides
Research has been conducted on N-derivatives of acetamide compounds, which include structures similar to the specified chemical. These compounds have been characterized for their potential as pesticides, with X-ray powder diffraction used to understand their physical properties, which is essential for their application in agricultural settings (Olszewska, Tarasiuk, & Pikus, 2011).
Anticholinesterase Activity
A study on 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, which share a structural relation to the chemical , revealed their potential in inhibiting acetylcholinesterase. This enzyme is a target in treatments for diseases like Alzheimer's, suggesting possible therapeutic applications for similar compounds (Yurttaş, Kaplancıklı, & Özkay, 2013).
Antimicrobial and Anticancer Potency
Another related study focused on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. These compounds were evaluated for antimicrobial and anticancer activities, demonstrating significant potential in these areas. Molecular docking studies further supported their therapeutic promise (Mehta et al., 2019).
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with its use. It includes determining the safety measures that need to be taken while handling the compound.
Zukünftige Richtungen
This involves predicting future research directions based on the current knowledge of the compound. It could include potential applications of the compound or new reactions that it could undergo.
Eigenschaften
IUPAC Name |
2-[4-[[3-(2-chlorophenyl)triazol-4-yl]methyl]piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClF3N6O/c23-18-6-2-4-8-20(18)32-16(13-27-29-32)14-30-9-11-31(12-10-30)15-21(33)28-19-7-3-1-5-17(19)22(24,25)26/h1-8,13H,9-12,14-15H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZOIJGJZJEFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=NN2C3=CC=CC=C3Cl)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

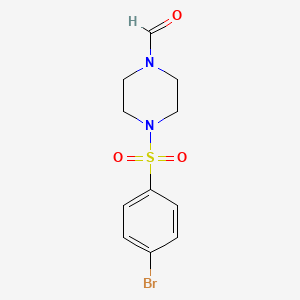
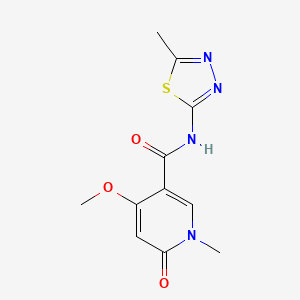
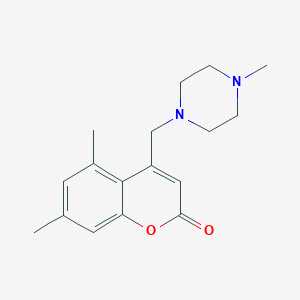
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride](/img/structure/B2545845.png)
![3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2545846.png)
![5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2545847.png)
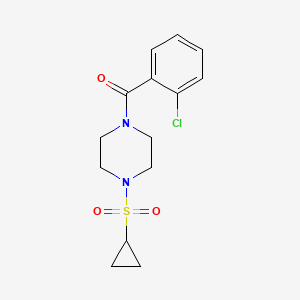
![3-[2-Oxo-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2545852.png)
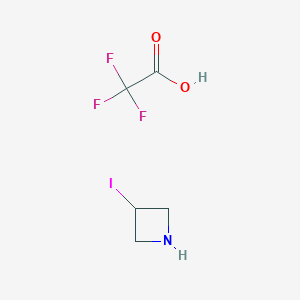
![Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2545856.png)
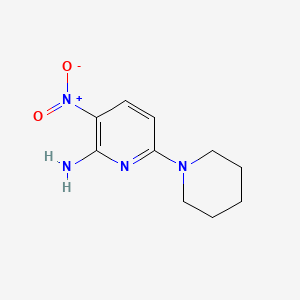
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)
